4-Bromo-5-(difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid
Descripción
4-Bromo-5-(difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by a bromo group at position 4, a difluoromethoxy substituent at position 5, a methyl group at the 1-position, and a carboxylic acid moiety at position 2. Its molecular formula is C₆H₅BrF₂N₂O₃, with a molecular weight of 267.02 g/mol .
Propiedades
IUPAC Name |
4-bromo-5-(difluoromethoxy)-1-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2N2O3/c1-11-4(14-6(8)9)2(7)3(10-11)5(12)13/h6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNVORSKUMLLDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)O)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthesis of 4-Bromo-1-methyl-1H-pyrazole
A key intermediate is 4-bromo-1-methyl-1H-pyrazole, prepared via bromination of 1-methylpyrazole. The process involves:
| Parameter | Details |
|---|---|
| Starting Material | 1-Methylpyrazole (8.2 g, 100 mmol) |
| Brominating Agent | Iron(III) bromide (FeBr3) or elemental bromine |
| Solvent | Methyl tert-butyl ether (MTBE), 100 mL |
| Temperature | 0 °C |
| Reaction Time | Not specified, typically 1-2 hours |
| Yield | Approximately 57% |
| Workup | Quenching with saturated aqueous sodium chloride, extraction with ethyl acetate, drying over MgSO4, purification by silica gel chromatography |
This method provides 4-bromo-1-methyl-1H-pyrazole as a pale yellow solid with characteristic 1H NMR signals at δ 2.37 (s, 3H, methyl), 3.90 (s, 3H), and aromatic protons around δ 7.83-7.84 ppm.
Introduction of Difluoromethoxy Group at 5-Position
The difluoromethoxy substitution at the 5-position is introduced via nucleophilic substitution or halogen exchange reactions on appropriately halogenated pyrazole intermediates.
In a representative photochemical method:
| Parameter | Details |
|---|---|
| Starting Material | 1-Methyl-5-difluoromethoxy-pyrazole |
| Halogenating Agent | Trifluoromethanesulfonyl chloride (or related trifluoromethyl reagents) |
| Catalyst | Ruthenium bipyridyl complex (Ru(bpy)3Cl2) or Iridium bipyridyl complexes |
| Solvent | Acetonitrile (50 mL) |
| Atmosphere | Nitrogen protection |
| Light Source | White LED light (12-15 W) |
| Temperature | Room temperature |
| Reaction Time | Until completion, monitored by TLC or NMR |
| Yield | 87-88% |
| Workup | Extraction with ethyl acetate, washing with water, drying over Na2SO4, evaporation under reduced pressure |
This photoredox catalysis enables efficient trifluoromethylation and difluoromethoxylation under mild conditions.
Formation of the Carboxylic Acid Group at 3-Position
The carboxylic acid at the 3-position is generally introduced via ester intermediates such as ethyl 4-bromo-5-(difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxylate, followed by hydrolysis.
A typical synthetic route for the ester involves:
| Step | Reagents and Conditions |
|---|---|
| 1 | Preparation of alkyl difluoroacetoacetate via acidification of sodium enolate with carbonic acid generated in situ (CO2 + H2O) at 0.1-2 kg/cm² pressure, 1-3 hours |
| 2 | Coupling of purified alkyl difluoroacetoacetate with trialkyl orthoformate in acetyl anhydride to form alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate |
| 3 | Ring closure with methylhydrazine in a two-phase system with weak bases (Na2CO3, K2CO3, NaHCO3, or KHCO3) at -20 to 5 °C |
| 4 | Isolation of alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylate with high purity (up to 99.9%) |
Subsequent hydrolysis of the ester to the corresponding carboxylic acid is achieved under acidic or basic conditions.
| Step | Intermediate/Product | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-Bromo-1-methyl-1H-pyrazole | 1-Methylpyrazole, FeBr3, MTBE, 0 °C | 57 | Bromination step |
| 2 | 1-Methyl-5-(difluoromethoxy)pyrazole | Difluoromethanol, base (NaOH, KOH, etc.) | Not specified | Introduction of difluoromethoxy group |
| 3 | 4-Bromo-5-(difluoromethoxy)-1-methyl-1H-pyrazole | Photoredox catalysis with Ru(bpy)3Cl2, trifluoromethylating agents, LED light | 87-88 | Halogenation/trifluoromethylation step |
| 4 | Ethyl 4-bromo-5-(difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxylate | Multi-step ring closure and esterification | 75-80 (for intermediate steps) | Precursor to carboxylic acid |
| 5 | 4-Bromo-5-(difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid | Hydrolysis of ester under acidic/basic conditions | Not specified | Final product |
The photochemical halogenation/trifluoromethylation step benefits from using bipyridyl complexes of Ru or Ir as catalysts under LED light, providing high yields and mild reaction conditions.
The molar ratios and reaction conditions are critical; for example, the molar ratio of 1-methylpyrazole, halogenating agent, and metal reagent is optimized between 1:1-2:0.05-0.2 to maximize yield and selectivity.
Weak bases such as sodium carbonate and potassium carbonate are preferred in the ring closure step to avoid side reactions and facilitate high purity product formation.
The use of carbonic acid generated in situ from CO2 and water for acidification is an economically advantageous and environmentally friendly approach.
The preparation of this compound involves a well-orchestrated sequence of bromination, difluoromethoxylation, and carboxylation steps. Photoredox catalysis and mild base-assisted ring closure are key innovations enhancing yield and purity. The methods described are supported by robust experimental data and represent state-of-the-art synthetic strategies for this fluorinated pyrazole derivative.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-(difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The difluoromethoxy group can enhance binding affinity and specificity, while the bromine atom can participate in halogen bonding interactions.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Effects: Halogen vs. Alkyl/Aryl Groups
(a) 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 128537-48-4)
- Structure : Differs in substituent positions: bromo at position 4, ethyl at position 3, and carboxylic acid at position 3.
- Molecular Weight : 233.06 g/mol (vs. 267.02 g/mol for the target compound) .
- Impact : The ethyl group increases hydrophobicity compared to the difluoromethoxy group, which may reduce solubility in polar solvents. The bromo group’s electron-withdrawing effect is retained, but positional differences alter steric and electronic interactions.
(b) 4-Bromo-5-[(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)sulfonylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- Structure : Features a sulfonylmethyl and trifluoroethyl group, enhancing metabolic stability and lipophilicity .
- Application : Likely optimized for pesticidal or therapeutic use due to sulfonyl and trifluoroethyl moieties.
(c) Chloro vs. Bromo Derivatives
- highlights 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole , where chloro substitution reduces molecular weight compared to bromo analogs. Bromo derivatives generally exhibit stronger halogen bonding, influencing receptor interactions in therapeutic contexts .
Functional Group Variations: Carboxylic Acid vs. Carboxamide/Carbohydrazide
(a) 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide (CAS 1001519-41-0)
- Structure : Replaces carboxylic acid with carbohydrazide (-CONHNH₂).
(b) 5-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 1408069-28-2)
Fluorinated Substituents: Difluoromethoxy vs. Trifluoromethyl
- Difluoromethoxy (-OCF₂H) : Provides moderate electronegativity and metabolic stability. In the target compound, this group balances lipophilicity and polarity .
- Trifluoromethyl (-CF₃) : Seen in compounds like 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide , this group significantly increases hydrophobicity and resistance to oxidative metabolism .
Actividad Biológica
4-Bromo-5-(difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its unique structural features, including a bromine atom and a difluoromethoxy group. These attributes may enhance its biological activity, making it a candidate for various therapeutic applications.
- Molecular Formula : C6H5BrF2N2O3
- Molecular Weight : Approximately 239.02 g/mol
- IUPAC Name : 4-bromo-5-(difluoromethoxy)-1-methylpyrazole-3-carboxylic acid
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The difluoromethoxy group may enhance binding affinity, while the bromine atom could participate in halogen bonding interactions, potentially increasing the compound's efficacy in biological systems.
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit a range of pharmacological activities:
- Antimicrobial Activity : Studies have shown that pyrazole compounds can inhibit the growth of various pathogens, including bacteria and fungi. The specific activity of this compound against microbial strains remains an area for further investigation .
- Antitumor Activity : Pyrazoles are noted for their potential anticancer properties. Compounds within this class have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
- Enzyme Inhibition : The compound has been explored as a potential inhibitor of membrane-bound pyrophosphatases (mPPases), which are crucial in energy metabolism in protozoan parasites. Inhibitors targeting mPPases could be significant in treating diseases such as malaria .
Comparative Analysis
To better understand the significance of this compound, it is useful to compare it with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | Lacks difluoromethoxy group | Reduced binding affinity |
| Ethyl 4-bromo-5-(difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxylate | Contains difluoromethoxy group | Potential for varied biological activity |
| 5-(Phenoxy)-4-bromo-1-methylpyrazole | Features phenoxy instead of difluoromethoxy | Differing reactivity and biological profile |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of pyrazole derivatives, including this compound:
- Antimicrobial Studies : A recent study evaluated various pyrazole derivatives for their antimicrobial properties against clinical isolates. While specific data on this compound were limited, related pyrazoles showed promising results against Gram-positive and Gram-negative bacteria .
- Cancer Research : In vitro studies on related pyrazole compounds demonstrated significant cytotoxic effects on cancer cell lines, suggesting that modifications like those found in this compound could enhance these effects through improved receptor binding .
- Enzyme Inhibition : Research into mPPase inhibitors highlighted the potential of pyrazole derivatives as therapeutic agents against parasitic infections. Compounds similar to this one exhibited IC50 values in the low micromolar range against mPPases from Plasmodium falciparum, indicating effective inhibition .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Bromo-5-(difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted pyrazole precursors followed by functionalization. For example:
- Step 1 : Formation of the pyrazole core via reactions between α,β-unsaturated ketones and nucleophilic reagents like malononitrile or cyanoacetamide derivatives (e.g., as described in pyrazole-3-carboxylic acid syntheses) .
- Step 2 : Bromination at the 4-position using reagents like NBS (N-bromosuccinimide) in the presence of catalytic Lewis acids.
- Step 3 : Introduction of the difluoromethoxy group via nucleophilic substitution or oxidative fluorination.
- Key Intermediates : Ethyl pyrazole-5-carboxylate derivatives (e.g., ethyl 3,4-diaryl-1H-pyrazole-5-carboxylate) are common precursors, as seen in analogous syntheses .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- 1H/13C NMR : The pyrazole ring protons (C3-H and C5-H) typically resonate between δ 6.5–7.5 ppm. The difluoromethoxy (-OCF2H) group shows distinct splitting patterns due to coupling with fluorine atoms (e.g., δ 4.8–5.2 ppm for -OCHF2 in similar compounds) .
- 19F NMR : A singlet near δ -80 to -85 ppm corresponds to the difluoromethoxy group.
- IR Spectroscopy : Stretching vibrations for carboxylic acid (-COOH) appear at ~2500–3300 cm⁻¹ (broad) and 1700–1750 cm⁻¹ (C=O).
- Mass Spectrometry : Molecular ion peaks [M+H]+ with isotopic patterns indicative of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Q. What are the typical purification methods for isolating this compound, and how do bromine/fluorine substituents influence these methods?
- Methodological Answer :
- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane is widely used. Bromine’s polarity increases retention time, while fluorine’s electronegativity may reduce solubility, requiring optimized solvent ratios .
- Recrystallization : Polar solvents (e.g., ethanol/water mixtures) are effective. The bromine atom enhances crystal lattice stability, improving yield .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of bromination at the 4-position of the pyrazole ring?
- Methodological Answer :
- Directing Groups : Electron-donating groups (e.g., methyl at N1) direct bromination to the 4-position via resonance stabilization of the intermediate .
- Catalytic Systems : Lewis acids like FeCl3 or AlCl3 enhance regioselectivity by coordinating to the pyrazole nitrogen, as demonstrated in brominated pyrazole syntheses .
- Reaction Monitoring : Use in-situ FTIR or HPLC to track bromine incorporation and adjust reaction time/temperature .
Q. What strategies resolve discrepancies in NMR data caused by the difluoromethoxy group’s conformational dynamics?
- Methodological Answer :
- Variable Temperature (VT) NMR : Cooling to -40°C slows rotation around the C-O bond, simplifying splitting patterns .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict equilibrium geometries and coupling constants for comparison with experimental data .
Q. How does the difluoromethoxy group’s electron-withdrawing effect influence the pyrazole ring’s reactivity in nucleophilic substitutions?
- Methodological Answer :
- Electronic Effects : The -OCF2H group decreases electron density at adjacent positions, enhancing susceptibility to nucleophilic attack at C3/C5. This is corroborated by Hammett studies on substituted pyrazoles, where σₚ values for -OCF2H correlate with accelerated SNAr reactions .
- Comparative Studies : Fluorine’s inductive effect stabilizes transition states in Suzuki-Miyaura cross-couplings, as shown in analogous trifluoromethylpyrazole syntheses .
Q. What mechanistic insights explain the decarboxylation behavior of this compound under thermal/catalytic conditions?
- Methodological Answer :
- Thermal Decarboxylation : Heating in DMF at 120°C promotes CO2 loss, forming 4-bromo-5-(difluoromethoxy)-1-methyl-1H-pyrazole. Kinetic studies suggest a radical pathway stabilized by the pyrazole’s aromatic system .
- Catalytic Decarboxylation : Ru-based catalysts (e.g., Ru(dtbbpy)32) enable room-temperature decarboxylative couplings, as demonstrated in pyrazole-3-carboxylic acid derivatization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
